REACTION_CXSMILES
|
N([O-])=O.[Na+].[Br:5][C:6]1[CH:7]=[C:8](N)[CH:9]=[CH:10][C:11]=1[F:12].Cl.[I-:15].[K+]>O>[Br:5][C:6]1[CH:7]=[C:8]([I:15])[CH:9]=[CH:10][C:11]=1[F:12] |f:0.1,4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1F)N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.37 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at 0° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
Extract with four times with dichloromethane (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 100:0 to 95:5 hexanes
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)I)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.83 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |